molecular formula C16H17N3O3 B5817339 N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide

N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5817339
M. Wt: 299.32 g/mol
InChI Key: XJXIQJKGHMCPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research. It is also known as PHB-Py-NH and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It also induces the production of reactive oxygen species (ROS), which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα and β, which are involved in DNA replication and repair. It also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression regulation. Moreover, it has been shown to induce the production of ROS, which leads to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments. It is a potent anticancer agent with a broad spectrum of activity against various cancer cell lines. It is also relatively easy to synthesize using standard laboratory techniques. However, there are some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has potential toxicity and should be handled with care.

Future Directions

There are several future directions for the study of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide. One direction is to explore its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases, where oxidative stress plays a significant role. Moreover, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacological properties.
In conclusion, N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a promising chemical compound with potent anticancer activity. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-pyridinecarboximidamide with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction leads to the formation of PHB-Py-NH, which can be purified using column chromatography.

Scientific Research Applications

N-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that PHB-Py-NH has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-14(21-12-8-4-3-5-9-12)16(20)22-19-15(17)13-10-6-7-11-18-13/h3-11,14H,2H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXIQJKGHMCPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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